8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516079
InChI: InChI=1S/C10H8FNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14)
SMILES: C1CC(=O)NC2=C(C1=O)C=CC(=C2)F
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

CAS No.:

Cat. No.: VC13516079

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione -

Specification

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name 8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Standard InChI InChI=1S/C10H8FNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14)
Standard InChI Key PLWRLPDPFUSDRS-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C(C1=O)C=CC(=C2)F
Canonical SMILES C1CC(=O)NC2=C(C1=O)C=CC(=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione (IUPAC name: 8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione) possesses the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol. The structure features a benzazepine core with ketone groups at positions 2 and 5, a fluorine atom at position 8, and a partially saturated azepine ring (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂
Molecular Weight193.17 g/mol
CAS NumberVCID: VC13516079
PubChem CID84063425
SMILESC1CC(=O)NC2=C(C1=O)C=CC(=C2)F
Purity≥97%

The fluorine atom’s electronegativity influences the compound’s dipole moment and bioavailability, while the ketone groups participate in hydrogen bonding, affecting solubility and receptor interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves a multi-step protocol:

  • Acylation of p-Fluoroaniline:
    Reaction of p-fluoroaniline with succinyl chloride forms a diamide intermediate, which undergoes cyclocondensation using polyphosphoric acid (PPA) to yield the benzazepine-dione core .

  • Oxoketene Dithioacetal Formation:
    Treatment with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of tert-butoxide generates an oxoketene dithioacetal derivative, enabling further annulation reactions with nucleophiles like hydrazine or hydroxylamine .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsProductYield
1Succinyl chloride, PPA, 110°C7-Fluoro-benzazepine-2,5-dione65–70%
2CS₂, CH₃I, t-BuOK, THFOxoketene dithioacetal derivative80%

Note: The reported synthesis in describes a 7-fluoro isomer; analogous steps may apply for the 8-fluoro variant with adjusted starting materials.

Comparative Analysis with Related Compounds

Table 3: Structural Analogues and Bioactivities

CompoundMolecular FormulaBioactivitySource
7-Fluoro-benzazepine-2,5-dioneC₁₀H₈FNO₂Kinase inhibition
8-Methyl-benzazepine-2,5-dioneC₁₁H₁₁NO₂Dopamine receptor antagonism
6-Bromo-benzazepine-2,5-dioneC₁₀H₈BrNO₂COX-2 inhibition

Fluorine substitution confers greater metabolic resistance compared to methyl or bromo analogues, as evidenced by prolonged half-lives in in vitro assays .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Screen against orphan GPCRs and ion channels.

  • Derivatization: Explore trifluoromethyl or cyano substitutions at position 8.

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